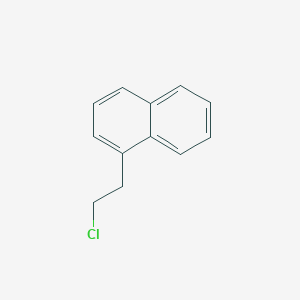

1-(2-Chloroethyl)naphthalene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-chloroethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIBFCUQUWJKEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393467 | |

| Record name | 1-(2-chloroethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41332-02-9 | |

| Record name | 1-(2-chloroethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Chloroethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Chloroethyl)naphthalene, a valuable chemical intermediate in organic synthesis. The document details a robust synthetic protocol, thorough characterization data, and the necessary logical workflows for its preparation and analysis.

Synthesis of 1-(2-Chloroethyl)naphthalene

The most common and effective method for the synthesis of 1-(2-Chloroethyl)naphthalene is the chlorination of 1-naphthaleneethanol. This reaction is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂).

Reaction Scheme:

Experimental Protocol

The following protocol is adapted from established procedures for the chlorination of similar alcoholic compounds.[1]

Materials:

-

1-Naphthaleneethanol

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-naphthaleneethanol in anhydrous toluene.

-

Addition of Thionyl Chloride: To the stirred solution, add thionyl chloride dropwise at room temperature. A molar excess of thionyl chloride is typically used.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and carefully evaporate the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the organic layer successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(2-Chloroethyl)naphthalene. The product can be further purified by vacuum distillation or column chromatography on silica gel.

Logical Workflow for Synthesis:

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Chloroethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chloroethyl)naphthalene is a halogenated derivative of naphthalene. While its specific applications are not widely documented in publicly available literature, its structural similarity to other reactive naphthalene derivatives suggests potential utility as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and materials. This technical guide provides a summary of the available computed physicochemical properties of 1-(2-Chloroethyl)naphthalene. Due to a lack of experimentally determined data in the cited literature, this document also furnishes detailed, standardized experimental protocols for the determination of its key physicochemical properties. Furthermore, a plausible synthetic route and expected reactivity profile are discussed. In the absence of direct biological data, a speculative overview of potential biological activities and metabolic pathways is presented, drawing inferences from related naphthalene compounds.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁Cl | PubChem[1] |

| Molecular Weight | 190.67 g/mol | PubChem[1] |

| XLogP3 | 4.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 190.054928 g/mol | PubChem[1] |

| Monoisotopic Mass | 190.054928 g/mol | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

| Complexity | 155 | PubChem[1] |

Note: The above data are computationally derived and have not been experimentally verified in the cited literature.

Experimental Protocols for Physicochemical Property Determination

The following are detailed, standard laboratory protocols for the experimental determination of the key physicochemical properties of a solid organic compound like 1-(2-Chloroethyl)naphthalene.

Melting Point Determination

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry 1-(2-Chloroethyl)naphthalene is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is optimal.

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. The thermometer is then inserted into the Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Digital Melting Point Apparatus: The packed capillary tube is inserted into the heating block of the apparatus.

-

-

Heating: The apparatus is heated gently. The heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point range is reported as T₁ - T₂.

Boiling Point Determination

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Apparatus:

-

Small-scale distillation apparatus (including a round-bottom flask, condenser, and receiving flask) or a Thiele tube setup.

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure (Micro-distillation):

-

Apparatus Setup: A small quantity (e.g., 2-5 mL) of 1-(2-Chloroethyl)naphthalene is placed in a small round-bottom flask with a few boiling chips. A distillation head with a thermometer and a condenser is attached. The thermometer bulb should be positioned just below the side arm leading to the condenser.

-

Heating: The flask is heated gently using a heating mantle or oil bath.

-

Observation: As the liquid boils and the vapor condenses, the temperature on the thermometer will rise and then stabilize. The constant temperature recorded during the distillation of the bulk of the liquid is the boiling point at the measured atmospheric pressure.

Density Determination

Principle: Density is the mass of a substance per unit volume.

Apparatus:

-

Pycnometer or a graduated cylinder and an analytical balance.

-

A solvent in which 1-(2-Chloroethyl)naphthalene is insoluble and which has a known density.

Procedure (for a solid denser than the solvent):

-

Mass of the solid: A known mass of 1-(2-Chloroethyl)naphthalene is weighed on an analytical balance.

-

Volume displacement: A graduated cylinder is partially filled with the chosen solvent, and the initial volume is recorded. The weighed solid is then carefully added to the graduated cylinder, and the new volume is recorded.

-

Calculation: The volume of the solid is the difference between the final and initial volume readings. The density is then calculated by dividing the mass of the solid by its volume.

Solubility Determination

Principle: Solubility is the maximum amount of a solute that can dissolve in a known amount of solvent at a specific temperature.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Water bath or incubator for temperature control

-

Analytical balance

Procedure (Qualitative):

-

A small, weighed amount of 1-(2-Chloroethyl)naphthalene (e.g., 10 mg) is placed in a series of test tubes.

-

A known volume of various solvents (e.g., 1 mL of water, ethanol, acetone, toluene, etc.) is added to each test tube.

-

The tubes are agitated using a vortex mixer and observed for dissolution at room temperature.

-

If the solid does not dissolve, the mixture can be gently heated to observe the effect of temperature on solubility.

-

Observations are recorded as soluble, partially soluble, or insoluble.

Procedure (Quantitative - Isothermal Saturation Method):

-

An excess amount of 1-(2-Chloroethyl)naphthalene is added to a known volume of a specific solvent in a sealed container.

-

The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove the undissolved solid.

-

A known volume of the clear, saturated solution is carefully evaporated to dryness, and the mass of the dissolved solid is determined.

-

The solubility is then expressed in terms of g/L or mol/L.

Synthesis and Reactivity

Synthesis

A plausible synthetic route to 1-(2-Chloroethyl)naphthalene, although not explicitly detailed for this compound in the searched literature, would involve the chlorination of 1-(2-hydroxyethyl)naphthalene (naphthalene-1-ethanol). This transformation can be achieved using standard chlorinating agents.

Reaction Scheme:

Caption: Plausible synthesis of 1-(2-Chloroethyl)naphthalene.

Experimental Protocol Outline:

-

1-(2-Hydroxyethyl)naphthalene is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

-

The solution is cooled in an ice bath.

-

A chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) is added dropwise with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the slow addition of water or a saturated sodium bicarbonate solution.

-

The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Reactivity

The reactivity of 1-(2-Chloroethyl)naphthalene is dictated by the presence of the chloroethyl group attached to the naphthalene ring.

-

Nucleophilic Substitution: The chlorine atom is a good leaving group, making the ethyl chain susceptible to nucleophilic substitution reactions (Sₙ2). It will react with a variety of nucleophiles such as amines, alkoxides, and cyanides to introduce new functional groups.

-

Elimination Reactions: In the presence of a strong, non-nucleophilic base, 1-(2-Chloroethyl)naphthalene may undergo an elimination reaction (E2) to form 1-vinylnaphthalene.

-

Grignard Reagent Formation: The compound can be used to prepare a Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent. This organometallic reagent is a powerful nucleophile in its own right.

Caption: Expected reactivity of 1-(2-Chloroethyl)naphthalene.

Potential Biological Activity and Toxicity (Speculative)

Direct experimental data on the biological activity, metabolism, and toxicity of 1-(2-Chloroethyl)naphthalene are not available in the reviewed literature. However, inferences can be drawn from the known properties of naphthalene and other chlorinated aromatic hydrocarbons. This section is speculative and should be interpreted with caution pending experimental validation.

Naphthalene itself is known to be metabolized by cytochrome P450 enzymes to form reactive intermediates such as naphthalene-1,2-oxide.[2] This epoxide can then be detoxified or can lead to cellular damage and toxicity.[3] The presence of a chloroethyl group may influence the metabolic fate of the molecule. Metabolism could potentially occur at the naphthalene ring or the chloroethyl side chain.[4]

Given that some chlorinated naphthalenes have been investigated for their effects on drug-metabolizing enzymes and have been classified as potential carcinogens, it is prudent to handle 1-(2-Chloroethyl)naphthalene with appropriate safety precautions.[5][6] Studies on related compounds suggest that toxicity is often linked to the formation of reactive metabolites that can bind to cellular macromolecules.[3]

Hypothetical Metabolic Pathway

The following diagram illustrates a hypothetical metabolic pathway for 1-(2-Chloroethyl)naphthalene, based on the known metabolism of naphthalene. The initial step is likely oxidation of the aromatic ring by cytochrome P450 enzymes to form a reactive epoxide. This can then undergo further enzymatic transformations.

Caption: Hypothetical metabolic pathway for 1-(2-Chloroethyl)naphthalene.

Conclusion

1-(2-Chloroethyl)naphthalene is a compound for which there is a notable lack of experimentally determined physicochemical and biological data in the public domain. The information presented in this guide is based on computed values and extrapolations from related compounds. For any research or drug development application, it is imperative that the fundamental physicochemical properties of 1-(2-Chloroethyl)naphthalene are first determined experimentally using the standard protocols outlined herein. Further toxicological and metabolic studies are also essential to establish a comprehensive safety and activity profile for this compound.

References

- 1. 1-(2-Chloroethyl)naphthalene | C12H11Cl | CID 3540711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterisation of the toxic metabolite(s) of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro metabolism of naphthalene and its alkylated congeners by human and rat liver microsomes via alkyl side chain or aromatic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of chlorinated naphthalenes and terphenyls on the activities of drug metabolizing enzymes in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to 1-(2-Chloroethyl)naphthalene (CAS Number: 41332-02-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 1-(2-Chloroethyl)naphthalene. The information is intended to support research and development activities in the fields of organic synthesis and medicinal chemistry.

Chemical and Physical Properties

1-(2-Chloroethyl)naphthalene is a naphthalene derivative with the chemical formula C₁₂H₁₁Cl.[1] It is a liquid at room temperature and is primarily used as an intermediate in organic synthesis.[2]

Table 1: Physical and Chemical Properties of 1-(2-Chloroethyl)naphthalene

| Property | Value | Source(s) |

| CAS Number | 41332-02-9 | [1] |

| Molecular Formula | C₁₂H₁₁Cl | [1] |

| Molecular Weight | 190.67 g/mol | [3] |

| IUPAC Name | 1-(2-chloroethyl)naphthalene | [3] |

| Physical Form | Liquid | |

| Boiling Point | 168 °C at 17 mmHg | [4] |

| Purity | >95.0% (GC) | [4] |

| Storage Temperature | Room Temperature, recommended in a cool and dark place (<15°C) | [4] |

| InChI Key | COIBFCUQUWJKEN-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC=C2C(=C1)C=CC=C2CCCl | [3] |

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the naphthalene ring protons, typically in the aromatic region (δ 7.0-8.5 ppm). The ethyl chain protons will appear as two triplets in the upfield region. The protons on the carbon adjacent to the naphthalene ring (Ar-CH₂) will be deshielded compared to the protons on the carbon bearing the chlorine atom (-CH₂-Cl).

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the ten carbons of the naphthalene ring and the two carbons of the ethyl chain. The chemical shifts of the aromatic carbons will be in the typical range for naphthalene systems. The carbons of the ethyl group will appear at higher field.[3]

2.2. Infrared (IR) Spectroscopy

The IR spectrum of 1-(2-Chloroethyl)naphthalene would exhibit characteristic absorption bands for:

-

Aromatic C-H stretching: ~3050-3100 cm⁻¹

-

Aliphatic C-H stretching: ~2850-2960 cm⁻¹

-

Aromatic C=C stretching: ~1500-1600 cm⁻¹

-

C-Cl stretching: ~600-800 cm⁻¹

2.3. Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z 190. The fragmentation pattern would likely involve the loss of a chlorine atom (M-35) and cleavage of the ethyl chain. The stable naphthylmethyl cation or related fragments would be expected to be prominent.[3]

Synthesis

Detailed experimental protocols for the synthesis of 1-(2-Chloroethyl)naphthalene are not widely published. However, analogous reactions for similar compounds, such as 1-chloromethylnaphthalene, provide insight into potential synthetic routes.

One plausible method is the chlorination of 1-naphthaleneethanol using a suitable chlorinating agent like thionyl chloride (SOCl₂). This reaction typically proceeds by nucleophilic substitution at the alcoholic carbon.

Another potential route is the hydrochlorination of 1-vinylnaphthalene. This would involve the addition of hydrogen chloride across the double bond, following Markovnikov's rule.

Diagram 1: Plausible Synthetic Routes to 1-(2-Chloroethyl)naphthalene

Caption: Potential synthetic pathways to 1-(2-Chloroethyl)naphthalene.

Reactivity and Potential Applications in Drug Development

The primary mode of reactivity for 1-(2-Chloroethyl)naphthalene is expected to be nucleophilic substitution at the carbon bearing the chlorine atom. The chloroethyl group serves as a reactive handle, allowing for the introduction of various functional groups through reaction with nucleophiles such as amines, alcohols, thiols, and carbanions. This reactivity makes it a valuable intermediate for the synthesis of more complex molecules.[6]

Naphthalene and its derivatives are present in numerous biologically active compounds and approved drugs, exhibiting a wide range of pharmacological activities including antifungal, anticancer, anti-inflammatory, and antimicrobial properties.[7][8][9] The naphthalene moiety can serve as a scaffold to which various pharmacophores can be attached.

Diagram 2: Reactivity and Potential Drug Discovery Workflow

Caption: Workflow for utilizing 1-(2-Chloroethyl)naphthalene in drug discovery.

The synthesis of derivatives of 1-chloromethylnaphthalene has been explored for potential antifungal agents, suggesting that similar derivatives of 1-(2-Chloroethyl)naphthalene could also be of interest in this area.[7]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 1-(2-Chloroethyl)naphthalene is not available, a general procedure for the chlorination of a primary alcohol using thionyl chloride is provided below as a representative example.

General Protocol for Chlorination of an Alcohol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap for acidic gases is charged with the starting alcohol (1 equivalent) and an appropriate anhydrous solvent (e.g., dichloromethane, chloroform, or diethyl ether).

-

Reagent Addition: The flask is cooled in an ice bath, and thionyl chloride (1.1-1.5 equivalents) is added dropwise via the dropping funnel. The reaction is often exothermic.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 1-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is carefully quenched by pouring it into ice-cold water. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

-

Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Diagram 3: General Experimental Workflow for Chlorination

Caption: A typical experimental workflow for the chlorination of an alcohol.

Safety Information

1-(2-Chloroethyl)naphthalene is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[1]

Conclusion

1-(2-Chloroethyl)naphthalene is a valuable synthetic intermediate with potential applications in the development of new bioactive molecules. Its reactivity, centered on the chloroethyl group, allows for the straightforward introduction of the naphthyl ethyl scaffold into a variety of molecular frameworks. Further research into its specific biological activities and the development of efficient and scalable synthetic routes will be crucial for unlocking its full potential in drug discovery and materials science.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1-(2-CHLOROETHYL)NAPHTHALENE(41332-02-9) 13C NMR spectrum [chemicalbook.com]

- 4. Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterisation of the toxic metabolite(s) of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Application of 1-Chloromethyl naphthalene_Chemicalbook [chemicalbook.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Navigating the Reactivity of the Chloroalkyl Group on the Naphthalene Scaffold: A Technical Guide to 1-(Chloromethyl)naphthalene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The naphthalene scaffold is a cornerstone in medicinal chemistry and materials science, offering a versatile platform for the design of novel functional molecules. The introduction of reactive functional groups, such as a chloroalkyl moiety, onto this bicyclic aromatic system opens up a vast landscape of synthetic possibilities. While the query specified 1-(2-chloroethyl)naphthalene, a comprehensive review of the scientific literature reveals a significantly greater body of research and application for the closely related and more reactive benzylic halide, 1-(chloromethyl)naphthalene. The primary chloride of 1-(2-chloroethyl)naphthalene is expected to undergo standard nucleophilic substitution and elimination reactions, its reactivity is considerably lower than that of the benzylic chloride in 1-(chloromethyl)naphthalene. Given the depth of available data and its wider utility, this guide will focus on the reactivity of the chloromethyl group in 1-(chloromethyl)naphthalene as a representative and highly versatile electrophile. This document will provide a detailed exploration of its reactivity, supported by quantitative data, experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for professionals in the field.

Core Reactivity: The Benzylic Chloride

The chloroethyl group in 1-(chloromethyl)naphthalene is attached to a benzylic carbon, which profoundly influences its reactivity. This position allows for the stabilization of a developing positive charge in the transition state of nucleophilic substitution reactions through resonance with the naphthalene ring system. Consequently, 1-(chloromethyl)naphthalene is highly susceptible to nucleophilic attack, primarily proceeding through an SN2 mechanism, although SN1 contributions can be observed under specific conditions. Its versatility makes it a key intermediate in the synthesis of a wide array of derivatives, including pharmaceuticals, dyes, and polymers.[1][2]

Nucleophilic Substitution Reactions

The primary mode of reaction for 1-(chloromethyl)naphthalene is nucleophilic substitution, where the chloride ion is displaced by a wide variety of nucleophiles.[2] This reactivity allows for the facile introduction of the 1-naphthylmethyl moiety into various molecular frameworks.

Reactions with Amine Nucleophiles

1-(Chloromethyl)naphthalene readily reacts with primary and secondary amines to yield the corresponding N-substituted 1-(aminomethyl)naphthalenes. These reactions are fundamental in the synthesis of compounds with potential biological activity. For instance, derivatives of 1-(chloromethyl)naphthalene have been synthesized and evaluated for their antifungal properties.[3]

Table 1: Synthesis of N-(naphthalen-1-ylmethyl)aniline Derivatives [3]

| Entry | Aniline Derivative | Product | Yield (%) |

| 1 | Aniline | N-(naphthalen-1-ylmethyl)aniline | 78 |

| 2 | 4-Chloroaniline | 4-Chloro-N-(naphthalen-1-ylmethyl)aniline | 75 |

| 3 | 4-Fluoroaniline | 4-Fluoro-N-(naphthalen-1-ylmethyl)aniline | 82 |

| 4 | 3,4-Dichloroaniline | 3,4-Dichloro-N-(naphthalen-1-ylmethyl)aniline | 72 |

| 5 | 3-Chloro-4-fluoroaniline | 3-Chloro-4-fluoro-N-(naphthalen-1-ylmethyl)aniline | 85 |

Experimental Protocol: General Procedure for the Synthesis of N-(naphthalen-1-ylmethyl)aniline Derivatives[3]

A mixture of 1-(chloromethyl)naphthalene (0.01 mol), the appropriate aniline derivative (0.01 mol), and anhydrous potassium carbonate (0.01 mol) in a suitable solvent (e.g., acetone, acetonitrile) is refluxed for approximately 17 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to afford the desired N-substituted 1-(aminomethyl)naphthalene.

Kinetic Studies of Reactions with Anilines

The kinetics of the reaction between 1-(chloromethyl)naphthalene and various substituted anilines have been investigated, providing quantitative insights into the reactivity of the chloromethyl group. The reactions typically follow second-order kinetics, being first order in both 1-(chloromethyl)naphthalene and the aniline nucleophile, which is consistent with an SN2 mechanism.[4]

Table 2: Bimolecular Rate Constants (k₂) for the Reaction of 1-(Chloromethyl)naphthalene with Aniline in Different Solvents at 50°C [4]

| Solvent | Dielectric Constant (ε) | k₂ x 10⁵ (L mol⁻¹ s⁻¹) |

| Methanol | 32.7 | 15.8 |

| Ethanol | 24.6 | 8.9 |

| n-Butanol | 17.5 | 5.6 |

| Isopropanol | 19.9 | 10.2 |

The rate of reaction is influenced by the polarity of the solvent, generally decreasing with a decrease in the dielectric constant. However, steric effects of the solvent can also play a significant role, as seen with the faster rate in isopropanol compared to n-butanol.[4]

Reactions with Other Nucleophiles

Beyond amines, 1-(chloromethyl)naphthalene reacts with a diverse range of nucleophiles, including alkoxides, thiolates, and carbanions, to introduce oxygen, sulfur, and carbon-based functionalities, respectively. For example, it can be used in palladium-catalyzed reactions with (hetero)arylacetonitriles to produce acylated naphthalenes, with the regioselectivity being controlled by the choice of ligand.[5]

Elimination Reactions

While nucleophilic substitution is the predominant reaction pathway, elimination reactions to form 1-methylenenaphthalene can occur, particularly in the presence of strong, sterically hindered bases. The competition between substitution and elimination is a key consideration in planning syntheses using 1-(chloromethyl)naphthalene. However, due to the high reactivity of the benzylic position towards substitution, elimination is often a minor pathway unless forcing conditions are employed.

Applications in Polymer Chemistry

1-(Chloromethyl)naphthalene also serves as an effective initiator in atom transfer radical polymerization (ATRP). For instance, it has been used to initiate the polymerization of styrene in the presence of a copper catalyst, leading to polystyrenes with controlled molecular weights and narrow polydispersity indices.[5]

Mechanistic Diagrams

The following diagrams illustrate the key reaction pathways of 1-(chloromethyl)naphthalene.

Caption: SN2 reaction mechanism of 1-(chloromethyl)naphthalene.

Caption: Initiation step of ATRP using 1-(chloromethyl)naphthalene.

Conclusion

1-(Chloromethyl)naphthalene is a highly reactive and versatile synthetic intermediate. The benzylic nature of its chloroethyl group makes it an excellent electrophile for a wide range of nucleophilic substitution reactions, providing a robust platform for the introduction of the 1-naphthylmethyl moiety. A thorough understanding of its reactivity, including the factors that influence the competition between substitution and elimination, is crucial for its effective application in the synthesis of complex organic molecules for the pharmaceutical, dye, and polymer industries. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to harness the synthetic potential of this valuable compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis method of 1-chloromethyl naphthalene and application of catalyst and non-cationic surfactant thereof - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN101885667B - Synthesis method of 1-chloromethyl naphthalene, catalyst thereof and application of non-cationic surfactant - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis and Application of 1-Chloromethyl naphthalene_Chemicalbook [chemicalbook.com]

Spectroscopic Profile of 1-(2-Chloroethyl)naphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-Chloroethyl)naphthalene (CAS No. 41332-02-9), a naphthalene derivative of interest in organic synthesis and medicinal chemistry. This document presents available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols for the acquisition of spectroscopic data.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 1-(2-Chloroethyl)naphthalene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of 1-(2-Chloroethyl)naphthalene exhibits characteristic signals corresponding to the aromatic protons of the naphthalene ring and the aliphatic protons of the chloroethyl side chain.

| Assignment | Chemical Shift (δ, ppm) |

| Aromatic H | 7.921 |

| Aromatic H | 7.802 |

| Aromatic H | 7.704 |

| Aromatic H | 7.47 |

| Aromatic H | 7.45 |

| Aromatic H | 7.349 |

| Aromatic H | 7.286 |

| -CH₂-Cl | 3.745 |

| Ar-CH₂- | 3.458 |

Data sourced from a 400 MHz spectrum in CDCl₃.[1]

¹³C NMR Data

Mass Spectrometry (MS)

The mass spectrum of 1-(2-Chloroethyl)naphthalene provides key information about its molecular weight and fragmentation pattern under electron ionization.

| m/z | Relative Intensity (%) | Possible Fragment |

| 192.0 | 7.2 | [M+2]⁺ (Isotope peak) |

| 191.0 | 3.0 | [M+1]⁺ |

| 190.0 | 22.1 | [M]⁺ (Molecular Ion) |

| 155.0 | 2.4 | [M-Cl]⁺ |

| 154.0 | 3.0 | [C₁₂H₁₀]⁺ |

| 153.0 | 6.4 | [C₁₂H₉]⁺ |

| 152.0 | 6.2 | [C₁₂H₈]⁺ |

| 142.0 | 12.1 | [C₁₁H₁₀]⁺ |

| 141.0 | 100.0 | [C₁₁H₉]⁺ (Base Peak) |

| 139.0 | 3.3 | [C₁₁H₇]⁺ |

| 128.0 | 2.3 | [C₁₀H₈]⁺ (Naphthalene) |

| 127.0 | 2.9 | [C₁₀H₇]⁺ |

| 115.0 | 10.4 | [C₉H₇]⁺ |

Data obtained via Electron Ionization (EI) at 75 eV.[1]

Infrared (IR) Spectroscopy

Specific experimental IR spectral data for 1-(2-Chloroethyl)naphthalene is not currently available in the public databases searched.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of 1-(2-Chloroethyl)naphthalene in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz NMR Spectrometer

-

Pulse Program: Standard single-pulse sequence.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 16-64

-

Relaxation Delay: 1.0 s

-

Spectral Width: 0-10 ppm

¹³C NMR Acquisition (General Procedure):

-

Spectrometer: 100 MHz NMR Spectrometer

-

Pulse Program: Proton-decoupled pulse sequence.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2.0 s

-

Spectral Width: 0-200 ppm

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Introduce a dilute solution of 1-(2-Chloroethyl)naphthalene in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a gas chromatograph (GC-MS).

-

Ionize the sample using electron ionization (EI) with a standard energy of 70 eV.

Data Acquisition:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-400

-

Ionization Mode: Electron Ionization (EI)

-

Source Temperature: 220 °C[1]

-

Sample Temperature: 150 °C[1]

Infrared (IR) Spectroscopy (General Procedure)

Sample Preparation (Neat Liquid):

-

Place a small drop of neat 1-(2-Chloroethyl)naphthalene between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Gently press the plates together to form a thin liquid film.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Mode: Transmittance

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: Perform a background scan with empty KBr/NaCl plates.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of 1-(2-Chloroethyl)naphthalene.

Caption: Workflow for Spectroscopic Analysis.

Caption: Postulated MS Fragmentation Pathway.

References

Potential Research Applications of 1-(2-Chloroethyl)naphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Chloroethyl)naphthalene is a halogenated derivative of the polycyclic aromatic hydrocarbon, naphthalene. While specific research applications for this compound are not extensively documented, its structural similarity to other reactive naphthalene derivatives, such as 1-(chloromethyl)naphthalene, and the established versatility of the naphthalene scaffold in medicinal chemistry and materials science, suggest significant potential for its use in a variety of research and development settings. This technical guide aims to extrapolate and present potential research applications of 1-(2-Chloroethyl)naphthalene by examining the established uses of its analogs and the broader class of naphthalene-containing compounds. This document provides a comprehensive overview of its potential in the development of novel therapeutic agents, fluorescent probes, and organic electronics, complete with detailed, adaptable experimental protocols and quantitative data from related studies to guide future research endeavors.

Introduction: The Naphthalene Scaffold

The naphthalene ring system is a prevalent structural motif in a multitude of biologically active compounds and functional materials. Its rigid, planar, and lipophilic nature provides a foundational scaffold for the design of molecules with specific therapeutic properties and desirable photophysical characteristics. Naphthalene derivatives have been successfully developed as anticancer, antifungal, and anti-inflammatory agents, as well as materials for organic light-emitting diodes (OLEDs). The chloroethyl functional group in 1-(2-Chloroethyl)naphthalene introduces a reactive site, allowing for its versatile use as a chemical intermediate in the synthesis of more complex molecules.

Potential Therapeutic Applications

The naphthalene core is a key component in numerous FDA-approved drugs, highlighting its importance as a building block in drug discovery.

Antifungal Agents

Naphthalene derivatives have shown promising activity against various fungal pathogens. The mechanism of action for some azole-based antifungal drugs containing a naphthalene moiety involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. The introduction of a naphthalene group can enhance the binding affinity of these compounds to the enzyme's active site.

Quantitative Data: Antifungal Activity of Naphthalene Derivatives

| Compound Class | Fungal Strain | MIC (μg/mL) | Reference |

| Naphthalene-bearing azoles | Candida albicans | 0.125 | [1] |

| Naphthalene-bearing azoles | Candida parapsilosis | 0.0625 | [1] |

| Naphthalene-bearing azoles | Candida krusei | 2 | [1] |

| Naphthalenylmethylen hydrazine derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 6.125 | [2] |

| Naphthalene derivatives from Daldinia eschscholzii | Pseudomonas aeruginosa | 6.25 | [3] |

| Naphthalene derivatives from Daldinia eschscholzii | Escherichia coli | 6.25 | [3] |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

-

Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in RPMI-1640 medium to a concentration of approximately 1-5 x 10^3 cells/mL.

-

Compound Dilution: 1-(2-Chloroethyl)naphthalene or its synthesized derivatives are serially diluted in a 96-well microtiter plate using RPMI-1640 medium.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or measured spectrophotometrically.

Caption: Proposed mechanism of antifungal action for a 1-(2-Chloroethyl)naphthalene derivative.

Anticancer Agents

The naphthalene scaffold is present in various anticancer agents that exhibit a range of mechanisms, including tubulin polymerization inhibition and kinase inhibition. The cytotoxic potential of new naphthalene derivatives can be evaluated against various cancer cell lines.

Quantitative Data: Anticancer Activity of Naphthalene Derivatives

| Compound Class | Cell Line | IC50 (μM) | Reference |

| Naphthalene-chalcone hybrid | A549 (Lung carcinoma) | 7.835 | [4] |

| Naphthalene-1,4-dione analogue | HEC1A (Endometrial cancer) | 1.83 | [5] |

| Naphthalene-modified metallosalen complex (PtL1) | A375 (Melanoma) | 0.48 | [6] |

| Naphthalene-modified metallosalen complex (PtL1) | H292 (Lung cancer) | 0.83 | [6] |

| Aminobenzylnaphthol derivative | BxPC-3 (Pancreatic cancer) | 13.26 | [7] |

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Cancer cells (e.g., A549 lung carcinoma) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (derived from 1-(2-Chloroethyl)naphthalene) and incubated for 48-72 hours.

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Kinase Inhibitors (p38α MAP Kinase and TGF-β Receptor)

Chronic inflammation is a hallmark of many diseases, and kinases like p38α MAP kinase and TGF-β receptors are key regulators of inflammatory signaling pathways. Small molecules that can inhibit these kinases are of significant therapeutic interest. The naphthalene scaffold can serve as a basis for the development of such inhibitors.

Experimental Protocol: p38α MAP Kinase Activity Assay (Luminescent)

-

Reagent Preparation: Prepare serial dilutions of the test inhibitor. Prepare a solution of recombinant human p38α enzyme and its substrate (e.g., ATF-2) in a kinase buffer.

-

Kinase Reaction: In a 384-well plate, add the inhibitor, followed by the p38α enzyme. Initiate the reaction by adding the substrate/ATP mix. Incubate at room temperature for 60 minutes.

-

ADP Detection: Add ADP-Glo™ Reagent to deplete unused ATP and incubate for 40 minutes.

-

Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Signal Measurement: Record the luminescence using a plate reader. The IC50 value can be determined from the dose-response curve.[8]

Caption: Experimental workflow for a p38α MAP kinase inhibition assay.

Experimental Protocol: TGF-β Receptor Signaling Assay (Western Blot)

-

Cell Culture and Treatment: Culture cells (e.g., human ovarian cancer cells) and pre-treat with various concentrations of the test inhibitor for 1 hour.

-

TGF-β Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes to induce SMAD phosphorylation.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated SMAD2/3 and total SMAD2/3.

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate to visualize the protein bands. The reduction in the ratio of phosphorylated SMAD to total SMAD indicates inhibition.[9]

Fluorescent Probes for Ion Detection

Naphthalene derivatives are excellent fluorophores due to their conjugated π-system. By functionalizing the naphthalene ring with a specific ion-binding moiety (a receptor), it is possible to create fluorescent probes that exhibit a change in their fluorescence properties upon binding to a target ion. The chloroethyl group of 1-(2-Chloroethyl)naphthalene can be readily converted to other functional groups to attach such receptors.

Quantitative Data: Naphthalene-Based Fluorescent Probes

| Target Ion | Detection Limit | Mechanism | Reference |

| Cu2+ | 1.8 μM | Fluorescence quenching | [10] |

| Zn2+ | 0.33 μM | Chelation-enhanced fluorescence | [11] |

| Al3+ | 0.1 μM | Chelation-enhanced fluorescence | [1] |

Experimental Protocol: Fluorescence Titration for Ion Sensing

-

Probe Solution Preparation: Prepare a stock solution of the naphthalene-based fluorescent probe in an appropriate solvent (e.g., acetonitrile/water mixture).

-

Titration Experiment: In a quartz cuvette, place a solution of the fluorescent probe. Record its initial fluorescence emission spectrum.

-

Ion Addition: Incrementally add a stock solution of the target metal ion (e.g., CuCl2) to the cuvette.

-

Spectral Measurement: After each addition, record the fluorescence emission spectrum.

-

Data Analysis: Plot the change in fluorescence intensity as a function of the metal ion concentration to determine the binding constant and the limit of detection.

Caption: General mechanism of a naphthalene-based fluorescent ion sensor.

Materials for Organic Electronics

The conjugated nature of the naphthalene system makes it a suitable component for organic electronic materials, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). Naphthalene derivatives can be employed as emitting materials, host materials, or in charge transport layers.[12] The introduction of a chloroethyl group provides a synthetic handle to incorporate naphthalene moieties into larger polymeric structures.

Quantitative Data: Performance of Naphthalene-Based OLEDs

| Device Structure | Brightness (cd/m²) | Turn-on Voltage (V) | Reference |

| ITO/2-TNATA/NPB/DPVBi:dopant/Alq3/LiF/Al | 30 | 5.0 | [13] |

| ITO/PHF/Al | - | 23.0 | [13] |

Experimental Protocol: OLED Device Fabrication

-

Substrate Cleaning: Clean an indium tin oxide (ITO)-coated glass substrate sequentially with soap, deionized water, acetone, and isopropanol in an ultrasonic bath.

-

Hole Injection Layer Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal.

-

Emissive Layer Deposition: Deposit the naphthalene-based emitting material (synthesized from 1-(2-Chloroethyl)naphthalene) onto the PEDOT:PSS layer via spin-coating or thermal evaporation.

-

Electron Transport and Cathode Layers Deposition: Sequentially deposit an electron transport layer (e.g., Alq3), an electron injection layer (e.g., LiF), and a metal cathode (e.g., Al) via thermal evaporation in a high-vacuum chamber.

-

Characterization: Characterize the electroluminescent properties of the device, including current-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and emission spectrum.

Conclusion

While direct research on 1-(2-Chloroethyl)naphthalene is currently limited, its structural features and the well-established utility of the naphthalene scaffold strongly suggest its potential as a valuable intermediate in diverse research areas. This guide has outlined plausible applications in the development of novel antifungal and anticancer agents, kinase inhibitors, fluorescent sensors for metal ions, and materials for organic electronics. The provided experimental protocols and quantitative data from related compounds offer a solid foundation for researchers to initiate new investigations and unlock the full potential of this versatile molecule. Further synthetic modifications of the chloroethyl group can lead to a wide array of derivatives with tailored properties, paving the way for new discoveries in both life sciences and materials science.

References

- 1. Azole derivatives with naphthalene showing potent antifungal effects against planktonic and biofilm forms of Candida spp.: an in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New Naphthalene Derivatives from the Mangrove Endophytic Fungus Daldinia eschscholzii MCZ-18 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. media.neliti.com [media.neliti.com]

Stability and Degradation of 1-(2-Chloroethyl)naphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature contains limited specific data on the stability and degradation pathways of 1-(2-Chloroethyl)naphthalene. This guide summarizes the available information and extrapolates potential characteristics based on the known behavior of the parent compound, naphthalene, and related substituted naphthalenes. The experimental protocols described are general methodologies applicable to the study of such compounds.

Introduction

1-(2-Chloroethyl)naphthalene is a substituted polycyclic aromatic hydrocarbon (PAH). Understanding its stability and degradation pathways is crucial for assessing its environmental fate, potential toxicity, and for the development of analytical methods for its detection and quantification. This document provides a technical overview of the known stability information and potential degradation routes of 1-(2-Chloroethyl)naphthalene, along with relevant experimental methodologies.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of 1-(2-Chloroethyl)naphthalene is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 41332-02-9 | [1] |

| Molecular Formula | C12H11Cl | [1] |

| Molecular Weight | 190.67 g/mol | [1] |

| Appearance | Not specified | |

| Solubility | Not specified |

Stability Profile

Based on the general reactivity of alkyl-substituted naphthalenes and chlorinated hydrocarbons, potential degradation could be initiated by:

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in PAHs, leading to oxidation and ring cleavage.

-

Thermal Degradation: Elevated temperatures can lead to decomposition.

-

Chemical Degradation: Reaction with strong oxidizing agents or nucleophiles could lead to transformation of the chloroethyl group or the naphthalene ring system.

Potential Degradation Pathways

While specific degradation pathways for 1-(2-Chloroethyl)naphthalene have not been elucidated, the degradation of naphthalene and other substituted naphthalenes has been studied. These studies can provide a model for the potential metabolic and environmental degradation of 1-(2-Chloroethyl)naphthalene.

Biotic Degradation (Microbial Metabolism)

Microbial degradation is a major route for the environmental breakdown of PAHs. For naphthalene, aerobic biodegradation is initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of cis-naphthalene dihydrodiol. This is then further metabolized to catechol, which enters central metabolic pathways.[2][3]

A hypothetical initial step in the aerobic biodegradation of 1-(2-Chloroethyl)naphthalene, by analogy to naphthalene, is proposed in the following diagram.

Caption: Hypothetical initial step in the aerobic biodegradation of 1-(2-Chloroethyl)naphthalene.

Abiotic Degradation

Photodegradation: The photodegradation of naphthalene in the presence of photocatalysts like TiO2 involves the generation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide radicals (O2•−)[4][5]. These highly reactive species can attack the naphthalene ring, leading to hydroxylation, ring opening, and eventual mineralization to CO2 and H2O[6]. It is plausible that 1-(2-Chloroethyl)naphthalene would undergo similar photocatalytic degradation.

A generalized workflow for studying photocatalytic degradation is presented below.

Caption: Generalized workflow for a photocatalytic degradation study.

Experimental Protocols

Detailed experimental protocols for the stability and degradation of 1-(2-Chloroethyl)naphthalene are not available. However, the following are general methodologies that would be employed for such studies, based on established analytical techniques for related compounds.[7]

Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its degradation products.

-

Objective: To develop a chromatographic method capable of resolving 1-(2-Chloroethyl)naphthalene from all potential degradation products.

-

Instrumentation: HPLC system with a UV detector or a mass spectrometer (LC-MS).

-

Column: A reversed-phase column, such as a C18 or C8, is typically used for PAHs.

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol.

-

Forced Degradation Studies: To generate degradation products, the compound would be subjected to stress conditions:

-

Acidic Hydrolysis: Reflux in HCl.

-

Basic Hydrolysis: Reflux in NaOH.

-

Oxidative Degradation: Treatment with H2O2.

-

Thermal Degradation: Heating the solid or a solution.

-

Photodegradation: Exposure to UV light in a photostability chamber.

-

-

Method Validation: The developed method would be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Identification of Degradation Products by Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for identifying the structures of degradation products.[7]

-

Objective: To elucidate the chemical structures of the major degradation products.

-

Sample Preparation: Samples from forced degradation studies are analyzed.

-

GC-MS Analysis: Suitable for volatile and thermally stable degradation products. The sample is injected into the GC, where compounds are separated based on their boiling points and polarity. The separated compounds then enter the mass spectrometer, which provides a mass spectrum that can be used to identify the compound.

-

LC-MS Analysis: Suitable for a wider range of compounds, including those that are not volatile or are thermally labile. The sample is separated by HPLC, and the eluent is introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of the degradation products.

Summary of Potential Degradation Products

Based on the known degradation of naphthalene and related compounds, the following classes of compounds are potential degradation products of 1-(2-Chloroethyl)naphthalene. This is a hypothetical summary and would require experimental verification.

| Degradation Condition | Potential Degradation Products |

| Photodegradation | Hydroxylated derivatives (e.g., 1-(2-chloroethyl)naphthalen-x-ol), quinones (e.g., 1-(2-chloroethyl)naphthalene-x,y-dione), and ring-opened products.[4][8] |

| Microbial Degradation | Dihydrodiols, hydroxylated derivatives, and catechols, followed by ring cleavage products.[2] |

| Chemical Oxidation | Hydroxylated derivatives, quinones, and potentially chlorinated derivatives if a chlorine source is present.[9] |

Conclusion

While specific data on the stability and degradation of 1-(2-Chloroethyl)naphthalene is scarce, this guide provides a framework for understanding its potential behavior based on analogous compounds. The primary degradation pathways are likely to involve oxidation and hydroxylation of the naphthalene ring system, initiated by light, microbial action, or chemical oxidants. The provided experimental methodologies offer a starting point for researchers to conduct detailed stability and degradation studies on this compound. Further research is warranted to fully characterize the stability profile and degradation pathways of 1-(2-Chloroethyl)naphthalene.

References

- 1. Page loading... [guidechem.com]

- 2. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hyhpesticide.com [hyhpesticide.com]

- 4. idk.org.rs [idk.org.rs]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. ijmr.net.in [ijmr.net.in]

- 8. Changes in ecotoxicity of naphthalene and alkylated naphthalenes during photodegradation in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms for naphthalene removal during electrolytic aeration - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Biological Activity of 1-(2-Chloroethyl)naphthalene Derivatives: A Technical Guide

Introduction

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antifungal, and anti-inflammatory properties. The introduction of various functional groups onto the naphthalene ring allows for the fine-tuning of their pharmacological profiles. This technical guide focuses on the biological activities of 1-(2-chloroethyl)naphthalene derivatives. Due to the limited availability of direct research on this specific class of compounds, this paper will extensively review the biological activities of structurally similar and synthetically related 1-chloromethylnaphthalene derivatives. The rationale is that 1-chloromethylnaphthalene is a direct precursor and a close structural analog, making its derivatives' biological profiles highly indicative of the potential activities of 1-(2-chloroethyl)naphthalene derivatives. This guide will delve into their anticancer and antifungal activities, present quantitative data, detail experimental protocols, and visualize key cellular pathways and experimental workflows.

Anticancer Activity of Naphthalene Derivatives

Naphthalene derivatives have emerged as a promising class of anticancer agents. Their mechanisms of action are diverse and often involve the induction of apoptosis (programmed cell death) through various signaling pathways. Research into 1-chloromethylnaphthalene derivatives has revealed significant cytotoxic effects against several human cancer cell lines.

Quantitative Data on Anticancer Activity

The anticancer efficacy of various naphthalene derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. A lower IC₅₀ value indicates greater potency. The following tables summarize the in vitro anticancer activities of selected naphthalene derivatives that are structurally related to 1-(2-chloroethyl)naphthalene.

Table 1: Cytotoxic Activity of Naphthalene-Substituted Triazole Spirodienones

| Compound | R¹ Group | R² Group | IC₅₀ (μM) vs. MDA-MB-231 | IC₅₀ (μM) vs. HeLa | IC₅₀ (μM) vs. A549 |

| 6a | Naphthyl | Phenyl | 0.03 | 0.07 | 0.08 |

| 6b | Naphthyl | 4-Methylphenyl | 0.05 | 0.12 | 0.15 |

| 6c | Naphthyl | 4-Chlorophenyl | 0.04 | 0.09 | 0.11 |

| 6d | Naphthyl | 4-Trifluoromethylphenyl | 0.06 | 0.15 | 0.18 |

Data sourced from studies on naphthalene-substituted triazole spirodienones, which have demonstrated potent cytotoxicity against breast (MDA-MB-231), cervical (HeLa), and lung (A549) cancer cell lines.

Table 2: Cytotoxic Activity of Naphthalene-1,4-dione Analogues

| Compound | Substitution | IC₅₀ (μM) vs. HEC1A | Selectivity Ratio (Normal vs. Cancer Cells) |

| BH10 | 2-chloro-3-[(2-morpholin-4-ylethyl)amino] | 10.22 | 2.51 |

| 8 | 2-bromo | 9.55 | 2.15 |

| 9 | 2-bromo | 4.16 | 2.90 |

| 10 | 2-bromo | 1.24 | 2.64 |

| 16 | terminal 1-chloroethyl | 5.65 | 2.14 |

| 44 | imidazole derivative | 6.4 | 3.6 |

This table presents the cytotoxicity of naphthalene-1,4-dione analogues, highlighting the potency and selectivity of these compounds against cancer cells.[1]

Antifungal Activity of Naphthalene Derivatives

In addition to their anticancer properties, derivatives of 1-chloromethylnaphthalene have demonstrated significant antifungal activity. The mechanism of action often involves the inhibition of key fungal enzymes, disrupting the integrity of the fungal cell membrane.

Quantitative Data on Antifungal Activity

The antifungal activity is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Antifungal Activity of 1-Chloromethylnaphthalene Derivatives against Candida albicans

| Compound | Substituent | MIC (µg/mL) |

| 2h | 3-chloro-4-fluoro-N-(naphthalen-1-ylmethyl)aniline | Not specified, but noted as having a better antifungal profile |

| 2j | N-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-4-amine | Not specified, but noted as having a better antifungal profile |

| Terbinafine (Standard) | - | Not specified |

This data is from a study where a series of 1-chloromethylnaphthalene derivatives were synthesized and evaluated for their antifungal activity against Candida albicans.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections provide an overview of the key experimental protocols for the synthesis and biological evaluation of 1-chloromethylnaphthalene derivatives.

Synthesis of 1-Chloromethylnaphthalene

1-Chloromethylnaphthalene is a key intermediate for the synthesis of various derivatives.[2][3]

-

Reaction Setup : In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, place naphthalene (25g, 0.19mol), paraformaldehyde (9g, 0.27mol), concentrated hydrochloric acid (30ml), and o-phosphoric acid (14ml).[2]

-

Reaction Conditions : Heat the mixture in a water bath at 80-85°C with vigorous stirring for 9-10 hours.[2]

-

Work-up : After cooling to 15-20°C, pour the reaction mixture into cold water (200ml). Decant the aqueous layer from the oily product and wash the product three times with 200ml portions of cold water by decantation.[2]

-

Purification : The crude product can be further purified by distillation under reduced pressure to yield 1-chloromethylnaphthalene.[2]

General Procedure for Synthesis of 1-Chloromethylnaphthalene Derivatives (e.g., N-substituted amines)

-

Reaction Setup : In a 250 ml round-bottom flask equipped with a reflux condenser, stirrer, and calcium chloride guard tube, mix 1-chloromethylnaphthalene (0.01mol), the desired aniline or heteroaryl amine (0.01mol), and potassium carbonate (0.01mol) in a suitable solvent.[2]

-

Reflux : Reflux the reaction mixture for approximately 17 hours.[2]

-

Monitoring : Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[2]

-

Isolation and Purification : Upon completion, the product is isolated and purified using standard techniques such as filtration, extraction, and recrystallization or column chromatography.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding : Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment : Treat the cells with various concentrations of the synthesized naphthalene derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition : Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

-

Compound Dilution : Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation : Add a standardized suspension of the fungal strain (e.g., Candida albicans) to each well.

-

Incubation : Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.[2]

Signaling Pathways and Mechanisms of Action

Naphthalene derivatives exert their anticancer effects by modulating various intracellular signaling pathways, often leading to apoptosis. A common mechanism involves the generation of Reactive Oxygen Species (ROS), which can trigger downstream signaling cascades.

ROS-Mediated Apoptosis Signaling Pathway

Many naphthalene-based compounds induce apoptosis in cancer cells through the generation of ROS. This leads to the activation of Mitogen-Activated Protein Kinase (MAPK) pathways (including p38 and JNK) and the modulation of survival pathways like PI3K/Akt and STAT3.[4][5][6]

Caption: ROS-mediated apoptosis induced by naphthalene derivatives.

Experimental Workflow for Synthesis and Evaluation

The general workflow for investigating the biological activity of novel naphthalene derivatives involves a multi-step process from synthesis to biological testing.

Caption: General workflow for synthesis and biological evaluation.

Conclusion

While direct studies on 1-(2-chloroethyl)naphthalene derivatives are limited, the extensive research on the closely related 1-chloromethylnaphthalene analogues provides a strong foundation for predicting their biological potential. The data presented in this guide indicates that these compounds are likely to possess significant anticancer and antifungal properties. The synthetic routes and biological evaluation protocols detailed herein offer a clear roadmap for the future investigation of 1-(2-chloroethyl)naphthalene derivatives. Further research is warranted to synthesize and evaluate these specific compounds to confirm their therapeutic potential and elucidate their precise mechanisms of action. The exploration of their effects on key signaling pathways, such as those involving ROS generation and apoptosis, will be crucial in developing novel and effective therapeutic agents based on the naphthalene scaffold.

References

- 1. MS-5, a Naphthalene Derivative, Induces Apoptosis in Human Pancreatic Cancer BxPC-3 Cells by Modulating Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of naphthalene toxicity in human cancer cells and living organisms | Poster Board #298 - American Chemical Society [acs.digitellinc.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. New naphthalene derivatives induce human lung cancer A549 cell apoptosis via ROS-mediated MAPKs, Akt, and STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(Naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone induces apoptosis via ROS-mediated MAPK, AKT, and STAT3 signaling pathways in HepG2 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 1,4-naphthoquinone derivatives induce reactive oxygen species-mediated apoptosis in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-(2-Chloroethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for nucleophilic substitution reactions involving 1-(2-chloroethyl)naphthalene. This compound is a valuable building block in synthetic organic chemistry, allowing for the introduction of a naphthalen-1-ylethyl moiety into a variety of molecular scaffolds. The protocols provided herein are based on established methodologies for similar electrophiles and are intended to serve as a starting point for reaction optimization.

Introduction

1-(2-Chloroethyl)naphthalene possesses a reactive primary alkyl chloride that is susceptible to nucleophilic attack via an SN2 mechanism. This reactivity allows for the facile formation of carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-azide bonds, opening avenues for the synthesis of a diverse range of naphthalene derivatives. These derivatives are of interest in medicinal chemistry and materials science due to the unique photophysical and biological properties associated with the naphthalene core.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for nucleophilic substitution reactions on substrates analogous to 1-(2-chloroethyl)naphthalene. These data provide a useful reference for planning syntheses with the target molecule.

| Nucleophile | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Substituted Anilines | 1-Chloromethylnaphthalene | K₂CO₃ | Acetonitrile/DMF/Toluene | Reflux | 17 | 44-51 | |

| Sodium Azide | n-Bromomethyl alkynoate | - | DMF | 80 (Microwave) | 0.33 | 84-90 | [1] |

Note: The yields reported are for analogous substrates and may vary for 1-(2-chloroethyl)naphthalene. Optimization of reaction conditions is recommended to achieve the desired outcome.

Experimental Protocols

The following are detailed protocols for the nucleophilic substitution of 1-(2-chloroethyl)naphthalene with an amine and sodium azide.

Protocol 1: Synthesis of N-Aryl-(2-(naphthalen-1-yl)ethyl)amine

This protocol describes a general procedure for the N-alkylation of an aromatic amine with 1-(2-chloroethyl)naphthalene.

Materials:

-

1-(2-Chloroethyl)naphthalene

-

Substituted aniline (e.g., aniline, p-anisidine)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard glassware for workup and purification

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(2-chloroethyl)naphthalene (1.0 eq), the substituted aniline (1.1 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous acetonitrile or DMF as the solvent.

-

Heat the reaction mixture to reflux and stir vigorously for 17-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash it with the reaction solvent.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-(2-(naphthalen-1-yl)ethyl)amine.

Protocol 2: Synthesis of 1-(2-Azidoethyl)naphthalene

This protocol outlines the synthesis of an organic azide from 1-(2-chloroethyl)naphthalene, a versatile intermediate for click chemistry and other transformations.

Materials:

-

1-(2-Chloroethyl)naphthalene

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Microwave reactor or conventional heating setup

-

Standard glassware for workup and purification

Procedure:

-

In a microwave-safe reaction vessel, combine 1-(2-chloroethyl)naphthalene (1.0 eq) and sodium azide (2.0 eq).

-

Add anhydrous DMF as the solvent.

-

Heat the suspension under microwave irradiation at 80°C for 20-30 minutes. Alternatively, the mixture can be heated conventionally at 80-100°C for several hours, monitoring the reaction by TLC.[1]

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate) multiple times.

-

Combine the organic layers and wash with water and brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 1-(2-azidoethyl)naphthalene can be purified by column chromatography if necessary.

Mandatory Visualizations

The following diagrams illustrate the general workflow and the chemical transformation involved in the nucleophilic substitution of 1-(2-chloroethyl)naphthalene.

Caption: General experimental workflow for nucleophilic substitution.

Caption: General reaction scheme for nucleophilic substitution.

References

Application Notes: Synthesis and Utility of Naphthalene-Based Fluorescent Probes from 1-(2-Chloroethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction